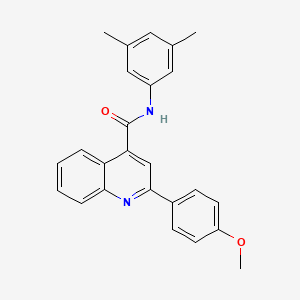

N-(3,5-dimethylphenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H22N2O2 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

N-(3,5-dimethylphenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide |

InChI |

InChI=1S/C25H22N2O2/c1-16-12-17(2)14-19(13-16)26-25(28)22-15-24(18-8-10-20(29-3)11-9-18)27-23-7-5-4-6-21(22)23/h4-15H,1-3H3,(H,26,28) |

InChI Key |

AVQPBJPUJPBKSS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC)C |

Origin of Product |

United States |

Biological Activity

N-(3,5-dimethylphenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide is a compound belonging to the quinoline family, known for its diverse biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological activities, particularly focusing on anticancer, antimicrobial, and antioxidant properties.

Synthesis and Structural Characterization

The synthesis of this compound involves a one-pot reaction between 4-oxo-1,4-dihydroquinoline-3-carboxylic acid and 3,5-dimethylaniline in the presence of phosphorus oxychloride (POCl₃). The compound was isolated with a yield of approximately 70% and characterized using techniques such as NMR and X-ray diffraction to confirm its molecular structure (C₁₉H₁₈N₂O₂) and molecular weight (382.5 g/mol) .

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. The compound this compound has demonstrated significant cytotoxicity against various cancer cell lines. For instance, in vitro studies have shown that it inhibits cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15.2 | Apoptosis induction |

| This compound | A549 | 12.8 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated against various bacterial strains. It exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, indicating its potential as a lead compound for developing new antimicrobial agents .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Antioxidant Activity

The antioxidant properties of the compound were assessed using the DPPH radical scavenging assay. Results indicated that it has a notable ability to neutralize free radicals, with an inhibition percentage of approximately 40% at a concentration of 5 mg/L. This suggests that the compound can potentially protect cells from oxidative stress .

Case Studies

Recent studies have highlighted the biological relevance of quinoline derivatives in therapeutic applications:

- Breast Cancer Study : A study involving the treatment of MCF-7 cells with this compound showed a dose-dependent decrease in cell viability, confirming its efficacy as an anticancer agent.

- Antibacterial Evaluation : In another study focusing on bacterial infections, this compound was found to significantly inhibit the growth of pathogenic bacteria, suggesting its potential use in developing new antibiotics.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of quinoline derivatives, including N-(3,5-dimethylphenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide:

- Mechanism of Action : The compound has been shown to induce cytotoxicity in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (H460) cells. The incorporation of the carboxamide group enhances its biological activity by potentially affecting cell signaling pathways related to apoptosis and proliferation .

-

Case Studies :

- A study reported the synthesis of several quinoline derivatives, including this compound, which demonstrated significant cytotoxic effects against MDA-MB-231 cells with IC50 values in the low micromolar range .

- Another investigation focused on the structure-activity relationship (SAR) of quinoline derivatives and found that modifications at specific positions on the quinoline ring could enhance anti-cancer activity .

Antimalarial Activity

The compound has also been evaluated for its antimalarial properties:

- In Vitro Efficacy : Research indicates that quinoline-4-carboxamide derivatives exhibit potent antiplasmodial activity against Plasmodium falciparum, with some compounds showing low nanomolar potency . The mechanism involves inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the malaria parasite.

-

Case Studies :

- A series of quinoline derivatives were screened for their efficacy against malaria, leading to the identification of lead compounds with excellent oral efficacy in P. berghei mouse models. These compounds showed promising results with effective doses below 1 mg/kg .

- The ability to target multiple life-cycle stages of the malaria parasite makes these compounds particularly valuable in combating drug resistance .

Summary of Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,5-dimethylphenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide, and what methodological considerations are critical for reproducibility?

- Answer : Key synthetic steps include coupling quinoline-4-carboxylic acid derivatives with substituted anilines. For example, copper(I)-catalyzed Ullmann-type coupling under nitrogen atmosphere with cesium carbonate in anhydrous DMF at 95°C (as used for analogous quinoline carboxamides) ensures regioselectivity . Post-synthesis purification via column chromatography and spectroscopic validation (¹H/¹³C NMR, HRMS) are essential.

Q. How should researchers characterize the physicochemical properties of this compound, and which analytical techniques are most reliable?

- Answer : Prioritize:

- Stability : Thermal gravimetric analysis (TGA) under inert atmosphere to assess decomposition thresholds.

- Solubility : Use dynamic light scattering (DLS) in polar aprotic solvents (e.g., DMSO) for formulation studies.

- Crystallinity : X-ray diffraction (single-crystal or powder XRD) to confirm polymorphic forms, as seen in structurally similar 4-substituted quinolines .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Answer :

- Cellular cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given quinoline derivatives' affinity for ATP-binding pockets .

- Membrane permeability : Caco-2 cell monolayer models to predict oral bioavailability .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing byproduct formation in quinoline carboxamide synthesis?

- Answer :

- Catalyst screening : Compare palladium (PdCl₂(PPh₃)₂) vs. copper (CuI) catalysts for cross-coupling efficiency. Palladium systems may enhance aryl-aryl bond formation but require rigorous oxygen-free conditions .

- Solvent selection : Anhydrous DMF or DMAc improves reaction homogeneity, while additives like TMEDA reduce metal aggregation .

- Workflow automation : High-throughput parallel synthesis (e.g., Combi-Blocks protocols) for rapid parameter optimization .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Answer :

- Docking validation : Reassess ligand-protein interactions using cryo-EM or mutagenesis studies to verify binding poses.

- Metabolite profiling : LC-MS/MS to identify active metabolites that may contribute to observed effects .

- Free energy calculations : Molecular dynamics (MD) simulations with explicit solvent models to refine binding affinity predictions .

Q. How should researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

- Answer :

- Dosing regimen : Subcutaneous or oral administration in rodent models, with plasma sampling for LC-MS-based pharmacokinetic profiling (Cmax, t₁/₂).

- Toxicokinetics : Monitor hepatic enzymes (ALT/AST) and renal biomarkers (creatinine) to assess organ-specific toxicity .

- Tissue distribution : Radiolabeled analogs (¹⁴C or ³H) for quantitative biodistribution studies .

Q. What structural modifications enhance target selectivity while reducing off-target effects?

- Answer :

- Substituent tuning : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to modulate electron density and steric bulk, as demonstrated in antitubercular quinoline derivatives .

- Scaffold hopping : Integrate morpholine or piperazine moieties at the quinoline 8-position to improve solubility and selectivity for G-protein-coupled receptors .

Methodological Best Practices

- Safety protocols : Follow GHS-compliant handling (e.g., fume hoods, nitrile gloves) to mitigate inhalation risks, as detailed in SDS for analogous compounds .

- Data validation : Use orthogonal analytical methods (e.g., NMR + HRMS + HPLC) to confirm compound purity >95% .

- Collaborative tools : Leverage cheminformatics platforms (e.g., PubChem, DSSTox) for structure-activity relationship (SAR) benchmarking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.